2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide
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Overview
Description
2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain perception, inflammation, and immune function. By activating these receptors, 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide has been shown to produce a wide range of biochemical and physiological effects in animal models, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. It has also been shown to have effects on the cardiovascular system, including vasodilation and changes in blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide is that it is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the physiological and pharmacological effects of these receptors. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous cannabinoids in the body.
Future Directions
There are several potential future directions for research on 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide. One area of interest is in the development of novel cannabinoid-based therapies for pain, inflammation, and neurological disorders. Another area of interest is in the development of new synthetic cannabinoids with improved selectivity and efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide involves the reaction of 1-(2-chlorophenyl)-3-(4-chlorophenyl)propan-1-one with 3-hydroxypyrazole in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide.
Scientific Research Applications
2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic and anti-inflammatory effects in animal models, and has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
properties
IUPAC Name |
2-chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c12-5-11(16)13-2-3-15-7-10(6-14-15)9-1-4-17-8-9/h6-7,9H,1-5,8H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAJCZHFGPMCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CN(N=C2)CCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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